2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
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Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds incorporating pyrazolo[1,5-a]pyrimidine and related moieties are synthesized for various applications, including as potential insecticidal, antimicrobial, and anticancer agents. These compounds are designed using different synthetic pathways to incorporate various functional groups that may influence their biological activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their antitumor and antimicrobial activities, indicating the versatility of these heterocyclic frameworks in drug discovery processes (Riyadh, 2011).
Biological Evaluation
These compounds are often subjected to biological evaluations to determine their potential as therapeutic agents. For instance, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been studied for their binding affinity to the Peripheral Benzodiazepine Receptor (PBR), indicating their potential for modulating steroid biosynthesis in cells (Selleri et al., 2005). This showcases the therapeutic potential of these compounds in neurological and psychiatric disorders.
Antimicrobial and Insecticidal Applications
Some derivatives have shown promising antimicrobial activity, which could lead to the development of new antimicrobial agents. Additionally, their insecticidal properties have been investigated, particularly against agricultural pests like the cotton leafworm, showcasing their potential utility in pest management strategies (Fadda et al., 2017).
Radioligand Imaging
The compound class also includes selective ligands for the translocator protein (18 kDa), with some designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is crucial for advancing neurological disease research by allowing the visualization of inflammation or tumor growth in the brain (Dollé et al., 2008).
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies on similar compounds have explored the structural and physicochemical requirements for binding affinity, providing insights into the design of more potent ligands for specific biological targets. These studies are fundamental in drug design, helping researchers understand how modifications in chemical structure can influence biological activity and therapeutic potential (Dalai et al., 2006).
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-9-17-20-10-14(11-25(17)22-13)5-4-8-19-18(26)12-24-16-7-3-2-6-15(16)21-23-24/h2-3,6-7,9-11H,4-5,8,12H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFGXJBBVQTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.